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Cat. No.: B12431238 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Thalidomide-NH-C10-COOH is a functionalized derivative of thalidomide, an

immunomodulatory agent that has seen a resurgence in therapeutic applications, most notably

as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This modification incorporates a 10-

carbon aliphatic linker with a terminal carboxylic acid, rendering it a valuable building block in

the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are

heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to the

ubiquitination and subsequent degradation of that protein. The C10 linker provides spatial

separation between the thalidomide moiety and the target protein ligand, a critical factor in the

efficacy of the resulting PROTAC.

These application notes provide a detailed protocol for the synthesis of Thalidomide-NH-C10-
COOH, along with relevant quantitative data and diagrams to facilitate its application in drug

discovery and development.
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Compound Name Thalidomide-NH-C10-COOH

Synonyms
(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-

4-yl)amino)decanoic acid

Molecular Formula C23H27N3O6

Molecular Weight 441.48 g/mol

CAS Number Not available

Appearance White to off-white solid

Solubility Soluble in DMSO, DMF

Signaling Pathway and Mechanism of Action
Thalidomide and its derivatives exert their biological effects by binding to the Cereblon (CRBN)

protein, which is a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-

CRBN). In the context of a PROTAC, the thalidomide moiety of Thalidomide-NH-C10-COOH
serves as the CRBN-recruiting ligand. The PROTAC molecule facilitates the formation of a

ternary complex between the target protein (Protein of Interest, POI) and the CRL4-CRBN E3

ligase complex. This proximity induces the polyubiquitination of the POI, marking it for

degradation by the 26S proteasome. The PROTAC molecule is then released and can

catalytically induce the degradation of multiple POI molecules.[1][2][3]
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Caption: Mechanism of action of a thalidomide-based PROTAC.

Experimental Protocols
The synthesis of Thalidomide-NH-C10-COOH can be achieved through a multi-step process

starting from 4-nitrothalidomide. The general workflow involves the reduction of the nitro group

to an amine, followed by coupling with a protected C10 linker, and subsequent deprotection.
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Caption: General synthetic workflow for Thalidomide-NH-C10-COOH.

Protocol 1: Synthesis of 4-Aminothalidomide
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This protocol describes the reduction of 4-nitrothalidomide to 4-aminothalidomide.

Materials:

4-Nitrothalidomide

Palladium on carbon (10% Pd/C)

Methanol (MeOH)

Ethyl acetate (EtOAc)

Hydrogen gas (H2)

Round-bottom flask

Magnetic stirrer

Hydrogenation apparatus (e.g., balloon or Parr shaker)

Filtration apparatus (e.g., Celite pad)

Rotary evaporator

Procedure:

In a round-bottom flask, dissolve 4-nitrothalidomide (1.0 eq) in a mixture of MeOH and

EtOAc.

Carefully add 10% Pd/C (0.1 eq by weight) to the solution.

Evacuate the flask and backfill with hydrogen gas. Maintain a hydrogen atmosphere (e.g.,

using a balloon or a Parr hydrogenator) and stir the mixture vigorously at room temperature.

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material

is consumed (typically 4-6 hours).

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove

the Pd/C catalyst. Wash the filter cake with MeOH and EtOAc.
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Combine the filtrates and remove the solvent under reduced pressure using a rotary

evaporator to yield 4-aminothalidomide as a solid.

Expected Yield and Purity:

Yields for this reduction are typically high, often in the range of 90-98%.

The product is usually of high purity and can often be used in the next step without further

purification.

Protocol 2: Amide Coupling of 4-Aminothalidomide with
Boc-10-aminodecanoic acid
This protocol details the coupling of 4-aminothalidomide with a Boc-protected C10 linker. Boc-

10-aminodecanoic acid is a commercially available reagent.[1][4]

Materials:

4-Aminothalidomide (from Protocol 1)

Boc-10-aminodecanoic acid

N,N'-Diisopropylethylamine (DIPEA)

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar

coupling reagent (e.g., HATU, HBTU)

Anhydrous N,N-Dimethylformamide (DMF)

Round-bottom flask

Magnetic stirrer

Nitrogen or Argon atmosphere

Standard workup and purification equipment (separatory funnel, rotary evaporator, flash

chromatography system)
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Procedure:

Dissolve 4-aminothalidomide (1.0 eq) and Boc-10-aminodecanoic acid (1.1 eq) in anhydrous

DMF in a round-bottom flask under an inert atmosphere.

Add DIPEA (3.0 eq) to the solution and stir for 5 minutes.

Add the coupling reagent, e.g., PyBOP (1.2 eq), to the reaction mixture.

Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

Upon completion, dilute the reaction mixture with EtOAc and wash successively with

saturated aqueous NaHCO3 solution, water, and brine.

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel using an appropriate

solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the Boc-protected

thalidomide-linker conjugate.

Expected Yield and Purity:

Amide coupling yields can vary but are generally in the range of 60-80%.

Purity should be >95% as determined by HPLC and NMR.

Protocol 3: Boc-Deprotection to Yield Thalidomide-NH-
C10-COOH
This protocol describes the final deprotection step to yield the target compound.

Materials:

Boc-protected thalidomide-linker (from Protocol 2)

Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)

Round-bottom flask

Magnetic stirrer

Rotary evaporator

Procedure:

Dissolve the Boc-protected thalidomide-linker (1.0 eq) in DCM in a round-bottom flask.

Add TFA (10-20% v/v in DCM) to the solution.

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

Co-evaporate the residue with DCM or toluene several times to ensure complete removal of

residual TFA.

The resulting solid is the target compound, Thalidomide-NH-C10-COOH. Further

purification by preparative HPLC may be performed if necessary.

Expected Yield and Purity:

Deprotection yields are typically quantitative or near-quantitative (>95%).[5][6]

The final product should be characterized by NMR and mass spectrometry to confirm its

identity and purity.

Quantitative Data
The following tables provide representative quantitative data for the synthesis and

characterization of thalidomide-linker conjugates. The data is based on literature values for

similar compounds and reactions.

Table 1: Summary of Synthetic Step Yields
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Step Reaction
Typical Yield Range

(%)
Reference

1
Reduction of 4-

nitrothalidomide
90 - 98 General knowledge

2 Amide Coupling 60 - 80 [7]

3 Boc Deprotection > 95 [5][6]

Overall - 50 - 75 Calculated

Table 2: Physicochemical Properties of Thalidomide and a Representative PROTAC

Property Thalidomide

Representative

Thalidomide-based

PROTAC

Reference

Molecular Weight (

g/mol )
258.23 ~700-1000 [8]

LogP (calculated) 0.61 2.5 - 4.5 [8]

Topological Polar

Surface Area (Å²)
91.9 120 - 180 [9]

Hydrogen Bond

Donors
1 2 - 4 [8]

Hydrogen Bond

Acceptors
4 8 - 12 [8]

Table 3: Biological Activity of Representative Thalidomide-based PROTACs
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Target Protein Linker Type DC50 (nM) Dmax (%) Reference

BRD4 PEG 10 - 50 > 90 [2][10]

BTK Alkyl 5 - 20 > 85 [11]

STAT3 PEG 25 - 100 ~80
General

knowledge

KRAS G12C Alkyl/PEG 50 - 200 70 - 90 [12]

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.

Characterization Data
The final product, Thalidomide-NH-C10-COOH, should be characterized using standard

analytical techniques to confirm its structure and purity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Expect to see characteristic peaks for the phthalimide and glutarimide protons of

the thalidomide core, as well as signals corresponding to the methylene protons of the C10

alkyl chain. The disappearance of the Boc group's t-butyl signal will confirm successful

deprotection.

¹³C NMR: The spectrum should show the expected number of carbon signals for the

molecule, including the carbonyl carbons of the thalidomide moiety and the carboxylic acid,

as well as the aliphatic carbons of the linker.

2. Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the

synthesized compound, which should match the calculated molecular weight.

3. High-Performance Liquid Chromatography (HPLC):

HPLC analysis should be performed to determine the purity of the final compound. A single

major peak with a purity of ≥95% is desirable for biological applications.
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Conclusion
This document provides a comprehensive guide for the synthesis and characterization of

Thalidomide-NH-C10-COOH. The detailed protocols, quantitative data, and diagrams are

intended to support researchers in the fields of medicinal chemistry and drug discovery in the

development of novel PROTAC-based therapeutics. The successful synthesis of this key

building block will enable the generation of a wide range of PROTACs for the targeted

degradation of various proteins of interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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